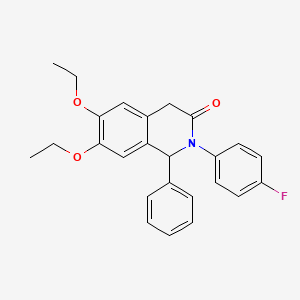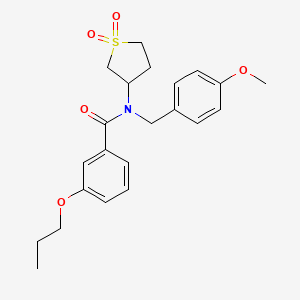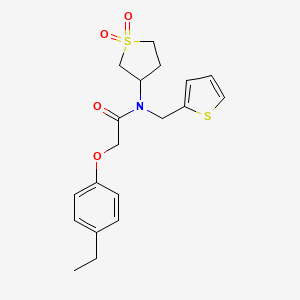
6,7-diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of ethoxy groups at the 6 and 7 positions, a fluorophenyl group at the 2 position, and a phenyl group at the 1 position of the dihydroisoquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate substituted benzaldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Introduction of different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
6,7-Diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 6,7-diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline
- (2,5-Difluorophenyl)[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone
- (4-Ethylphenyl)[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone
Uniqueness
6,7-Diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to the presence of ethoxy groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. The fluorophenyl group at the 2 position also contributes to its distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C25H24FNO3 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
6,7-diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C25H24FNO3/c1-3-29-22-14-18-15-24(28)27(20-12-10-19(26)11-13-20)25(17-8-6-5-7-9-17)21(18)16-23(22)30-4-2/h5-14,16,25H,3-4,15H2,1-2H3 |
Clé InChI |
JDJJIFJQJYQGMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)F)C4=CC=CC=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B11600255.png)
![5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600263.png)
![(5Z)-3-(4-fluorobenzyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11600264.png)


![4-{5-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B11600297.png)
![(4Z)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11600299.png)
![ethyl (3aS,4R,9bR)-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11600306.png)
![methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600308.png)
![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11600309.png)
![(5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600315.png)
![3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11600324.png)
![5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600329.png)
![butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B11600332.png)
